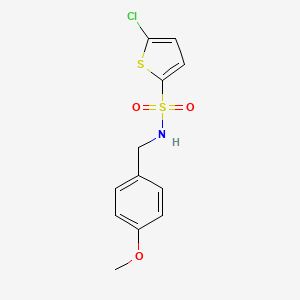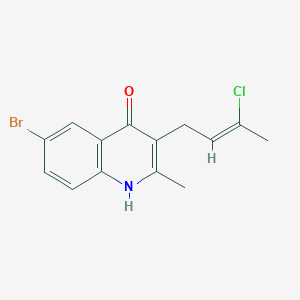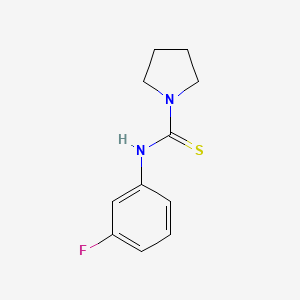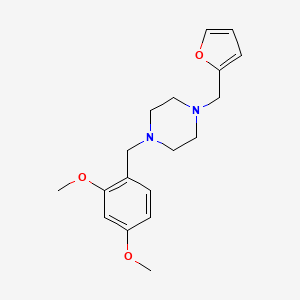
5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-715 and is a selective inhibitor of MAP kinase kinase 7 (MKK7), which is a key regulator of the JNK signaling pathway.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide involves its selective inhibition of MKK7, which is a key regulator of the JNK signaling pathway. This pathway is involved in various cellular processes, such as apoptosis, inflammation, and stress response. By inhibiting MKK7, 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide can modulate the JNK signaling pathway and thereby regulate various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide in lab experiments is its selectivity for MKK7, which allows for the specific modulation of the JNK signaling pathway. However, one limitation is that its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide. One direction is to further investigate its potential use in the treatment of various diseases, such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-methoxybenzylamine in the presence of a base. This reaction results in the formation of the intermediate 5-chloro-N-(4-methoxybenzyl)thiophene-2-sulfonamide, which is then treated with a reducing agent to produce the final product, 5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide.
Applications De Recherche Scientifique
5-chloro-N-(4-methoxybenzyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-17-10-4-2-9(3-5-10)8-14-19(15,16)12-7-6-11(13)18-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZOOASIXNGQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)




